molecular formula C8H10ClNO B8397082 2-(2-Amino-4-hydroxyphenyl)ethyl chloride

2-(2-Amino-4-hydroxyphenyl)ethyl chloride

Cat. No. B8397082
M. Wt: 171.62 g/mol
InChI Key: BMRNBDRINXHDSQ-UHFFFAOYSA-N
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Patent
US06660742B2

Procedure details

Pd/C 10% (45 mg) was added to 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride (132 mg, 0.453 mmol). The mixture was then suspended in freezer chilled THF (30 mL). The suspension was degassed and purged 3 times with hydrogen and reduced under atmospheric pressure at room temperature. After 3 h the solution was checked by TLC (10% MeOH/CHCl3) and the solution was filtered by suction over Celite. The filter residue was washed with more CH2Cl2, and the filtrate was concentrated under reduced pressure to give 2-(2-amino-4-hydroxyphenyl)ethyl chloride as a white solid (60.7 mg, 0.354 mmol, 78%). Mp 96-100° C.; TLC (10% MeOH/CHCl3) Rf=0.34; 1H-NMR (CDCl3 in 1 drop DMSO-d6, 500 MHz) 8.20 (br s, 1H), 6.85 (d, 8.0, 1H), 6.27 (dd, 2.5, 8.0, 1H), 6.26 (d, 2.5, 1H), 4.00 (br s, 2H), 3.66 (t, 8.5, 2H), 2.90 (t, 8.5, 2H); IR (neat) 3139, 3020, 2954, 1622, 1594, 1513, 1464, 1560, 1306, 1265, 1246, 1197, 1175, 1079, 1049, 973, 848, 793, 722, 596, 646; EI-MS m/z (relative intensity) 171 (M+, 28); isotope pattern of M+ and M++2 agrees with the presence of one chlorine atom. Accurate mass (EI-MS) for C8H10ClNO: calcd. 171.0451, obsd. 171.0444.
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][Cl:17])=[C:11]([N+:18]([O-])=O)[CH:10]=1)C1C=CC=CC=1>[Pd].C1COCC1>[NH2:18][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH2:15][CH2:16][Cl:17]

Inputs

Step One
Name
2-(4-benzyloxy-2-nitrophenyl)ethyl chloride
Quantity
132 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)[N+](=O)[O-]
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed
CUSTOM
Type
CUSTOM
Details
purged 3 times with hydrogen
CUSTOM
Type
CUSTOM
Details
reduced under atmospheric pressure at room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered by suction over Celite
WASH
Type
WASH
Details
The filter residue was washed with more CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)O)CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.354 mmol
AMOUNT: MASS 60.7 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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